N-(2,5-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,5-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-methoxyphenyl group, a pyrrole moiety, and a sulfanylacetamide chain linked to a 2,5-dimethoxyphenyl group. Its synthesis likely involves multi-step reactions, including cyclization and coupling steps, as inferred from analogous procedures .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-30-17-8-6-16(7-9-17)22-25-26-23(28(22)27-12-4-5-13-27)33-15-21(29)24-19-14-18(31-2)10-11-20(19)32-3/h4-14H,15H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAJMHNYTQCKKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , and it features a triazole ring which is significant in medicinal chemistry for its diverse biological activities.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, triazole derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A study reported that triazole compounds demonstrated cytotoxic effects against breast and colon cancer cell lines through mechanisms involving the modulation of signaling pathways like PI3K/Akt and ERK .
The proposed mechanism of action for this compound involves:
- Inhibition of Kinases : Similar compounds have been identified as inhibitors of c-Jun N-terminal kinase (JNK), which plays a crucial role in cell proliferation and survival pathways .
- Induction of Apoptosis : By activating pro-apoptotic proteins and inhibiting anti-apoptotic signals, these compounds can promote programmed cell death in tumor cells .
- Antioxidant Activity : Some derivatives have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells, which is pivotal in cancer progression.
Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, this compound was tested for its cytotoxicity. Results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM across different cell lines. The compound was particularly effective against MCF-7 (breast cancer) and HCT116 (colon cancer) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HCT116 | 20 |
| A549 | 25 |
Study 2: Mechanistic Insights
A mechanistic study utilizing flow cytometry and Western blot analysis revealed that treatment with the compound led to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis. Additionally, the compound was found to downregulate the expression of Bcl-2, an anti-apoptotic protein.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s structure shares core features with several analogs, but key substitutions differentiate its properties:
- Triazole Core Substitutions: The 1H-pyrrol-1-yl group at position 4 of the triazole ring is distinct compared to common substituents like 4-methylphenyl (e.g., 476485-90-2) or phenoxymethyl groups (e.g., 539808-36-1) . Pyrrole’s electron-rich nature may enhance π-π stacking interactions in biological targets. The 4-methoxyphenyl group at position 5 contrasts with analogs bearing chloro- or bromo-substituted aryl groups (e.g., 476485-90-2), which could reduce electrophilicity and improve solubility .
- Acetamide Chain Variations :
Data Tables
Table 1: Structural Comparison of Key Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
